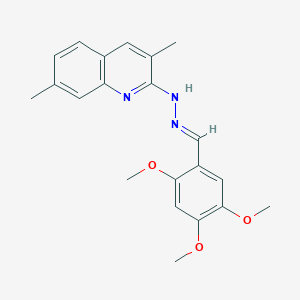
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide, also known as BNC375, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease. The drug acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in learning and memory processes in the brain.
Wirkmechanismus
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in learning and memory processes in the brain. The drug enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in increased release of neurotransmitters such as dopamine and glutamate, which are important for cognitive function.
Biochemical and physiological effects:
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has been shown to improve cognitive function in preclinical models of Alzheimer's disease. The drug enhances learning and memory processes and has been shown to increase the release of neurotransmitters such as dopamine and glutamate. 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has also been found to have a neuroprotective effect, reducing the damage caused by beta-amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide is that it has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results. However, one limitation is that the mechanism of action of the drug is not fully understood, and further research is needed to elucidate its effects on the brain.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide. One direction is to further investigate the mechanism of action of the drug and its effects on the brain. Another direction is to study the long-term effects of the drug in clinical trials and its potential as a disease-modifying treatment for Alzheimer's disease. Additionally, 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide could be tested in other neurological disorders such as Parkinson's disease and schizophrenia. Finally, the synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide could be optimized to improve the yield and purity of the final product.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide can be synthesized using a multistep process starting from commercially available materials. The synthesis involves the formation of a key intermediate, followed by a coupling reaction and a final deprotection step. The overall yield of the synthesis is around 15%, and the purity of the final product is greater than 99%.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function. The drug has also been tested in healthy human volunteers in phase 1 clinical trials and has been found to be safe and well-tolerated. Currently, 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide is in phase 2 clinical trials for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclooctylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-18(19-15-6-4-2-1-3-5-7-15)11-9-14-8-10-16-17(12-14)22-13-21-16/h8-12,15H,1-7,13H2,(H,19,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLZFCOVNATXDY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)


![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)


![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)




